7-Iodoimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
7-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI Key |
MHDJYMYYHAHHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C=C1I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodoimidazo 1,5 a Pyridine and Functionalized Analogs
Regioselective Iodination Strategies on Imidazo[1,5-a]pyridine (B1214698) Systems
Direct Halogenation Protocols
Direct halogenation of unsubstituted imidazo[1,5-a]pyridine with electrophilic iodine sources typically results in substitution at the C1 or C3 positions of the imidazole (B134444) ring. For instance, the reaction of imidazo[1,5-a]pyridine with N-iodosuccinimide (NIS) or molecular iodine (I₂) leads preferentially to 1-iodoimidazo[1,5-a]pyridine. nih.govvulcanchem.com
A representative procedure for C1 iodination involves reacting imidazo[1,5-a]pyridine with molecular iodine in a solvent like tetrahydrofuran (B95107) (THF) under reflux, which yields 1-iodoimidazo[1,5-a]pyridine. vulcanchem.com Similarly, using N-iodosuccinimide in acetonitrile (B52724) affords the same C1-iodinated product. nih.gov Achieving substitution at the electron-deficient pyridine (B92270) ring, and specifically at C7, via direct electrophilic halogenation would require overcoming this inherent reactivity, possibly through the use of directing groups or highly specialized catalytic systems that are not prominently documented for this specific transformation.
Oxidative Iodination Approaches (e.g., I₂-Mediated Transformations)
Oxidative iodination methods, which often involve molecular iodine in the presence of an oxidant, are commonly employed in the synthesis and functionalization of heterocyclic compounds. nih.gov These methods can enhance the electrophilicity of the iodine species. However, when applied to the imidazo[1,5-a]pyridine system, these reactions are typically part of a cascade or multicomponent process that builds the heterocyclic ring, rather than a direct C-H functionalization of a pre-formed scaffold. rsc.orgresearchgate.net For example, iodine-mediated oxidative annulations are used to construct the imidazo[1,5-a]pyridine core from starting materials like 2-pyridyl ketones and alkylamines. rsc.org While these reactions can sometimes be adapted to produce halogenated derivatives, the selectivity remains a major hurdle for C7 iodination.
In related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective C3 iodination has been achieved using potassium iodide and a hypervalent iodine(III) reagent (PIDA) in water, demonstrating that specific reagent combinations can control the site of halogenation. nih.gov However, analogous protocols that direct iodination to the C7 position of imidazo[1,5-a]pyridine are not widely reported.
Multicomponent Reaction Sequences for Imidazo[1,5-a]pyridine Ring Formation and Subsequent Iodination
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. For the synthesis of 7-iodoimidazo[1,5-a]pyridine, an MCR would ideally involve a 4-iodopyridine (B57791) derivative as one of the key building blocks. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR for synthesizing imidazo-fused heterocycles, involves the condensation of an aminoazine, an aldehyde, and an isocyanide. mdpi.com
A hypothetical MCR route to a 7-iodo-substituted imidazo[1,5-a]pyridine could start from 2-amino-4-iodopyridine. While specific examples for the [1,5-a] isomer are scarce, the principle has been applied to the [1,2-a] isomer. For instance, imidazo[1,2-a]pyridine-3-amine derivatives are synthesized via a scandium triflate-catalyzed three-component reaction of 2-aminopyridine (B139424), an aldehyde, and an isonitrile. bio-conferences.org Adapting this to a 4-iodo-2-aminopyridine precursor could potentially yield the desired 7-iodoimidazo[1,2-a]pyridine (B3030450) framework, which could then be further elaborated.
Another approach involves MCRs that form the core structure, which is subsequently halogenated. However, as discussed, this would likely lead to iodination on the imidazole ring. Therefore, the most viable MCR strategies are those that incorporate the iodine atom from the start.
Cyclization Reactions Utilizing Iodine-Bearing Precursors for Imidazo[1,5-a]pyridine Construction
The most effective and widely applicable strategy for the synthesis of this compound involves the cyclization of a pyridine precursor that already contains an iodine atom at the C4 position. This method ensures absolute regiochemical control. The general approach involves constructing the five-membered imidazole ring onto the pre-functionalized pyridine scaffold.
A common method is the condensation of an appropriately substituted 2-aminomethylpyridine with a one-carbon electrophile. In this case, the key starting material would be (4-iodopyridin-2-yl)methanamine (B13029119) . This precursor can be cyclized under various conditions to form the imidazo[1,5-a]pyridine ring. For the related imidazo[1,2-a]pyridine (B132010) system, iodo-derivatives are readily prepared by the condensation of iodo-2-aminopyridines with chloroacetaldehyde. mdpi.com This highlights the robustness of using halogenated pyridine precursors for building the fused heterocyclic system.
The synthesis of a substituted this compound derivative would follow a sequence such as:
Synthesis of a suitable 4-iodopyridine starting material.
Introduction of an aminomethyl group at the C2 position to form an N-substituted (4-iodopyridin-2-yl)methanamine.
Intramolecular or intermolecular cyclization to close the imidazole ring.
For example, the reaction of 2-(aminomethyl)quinolines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) has been shown to produce imidazo[1,5-a]quinolines. uni-muenchen.de A similar condensation strategy using a (4-iodopyridin-2-yl)methanamine derivative would be a direct route to the target compound.
Palladium-Catalyzed Synthetic Routes to Iodinated Imidazo[1,5-a]pyridines
Palladium catalysis is a cornerstone of modern organic synthesis, though it is more commonly used to functionalize C-I bonds rather than to form them. In the context of synthesizing this compound, the role of palladium is typically to facilitate the cyclization step or to construct the necessary precursors.
One potential route involves a palladium-catalyzed intramolecular cyclization of an iodine-bearing precursor. While direct C-H iodination via Pd catalysis is not standard, Pd-catalyzed C-H activation followed by coupling is a powerful tool for functionalizing heterocycles. Bedford's group demonstrated that pyrazolo[1,5-a]pyrimidines can be regioselectively arylated at the C7 position using a palladium-phosphine catalyst. mdpi.com This illustrates that the C7 position can be activated under specific palladium-catalyzed conditions.
A more practical application of palladium catalysis is in the synthesis of precursors. For example, a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand was synthesized via a route that involved cyclization, iodination (at C1), and then a palladium-catalyzed phosphination reaction. nih.gov This demonstrates a sequence where iodination is followed by a Pd-catalyzed transformation. For the synthesis of the 7-iodo isomer, a palladium-catalyzed cross-coupling reaction could be used to build a complex 4-iodopyridine precursor before the final cyclization step.
Copper-Catalyzed Synthetic Protocols for Imidazo[1,5-a]pyridine Derivatives
Copper catalysis offers several efficient methods for constructing the imidazo[1,5-a]pyridine skeleton. beilstein-journals.orgrsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups. For the synthesis of a 7-iodo derivative, copper catalysis would most likely be employed in the key cyclization step using an iodine-containing substrate.
A highly relevant strategy is the copper-catalyzed intramolecular cyclization of o-haloaryl enamines, which has been successfully used to prepare azaindoles. An analogous approach for this compound would involve the synthesis of an enamine from (4-iodopyridin-2-yl)methanamine, followed by an intramolecular copper-catalyzed C-N bond formation to close the imidazole ring. This method often uses simple copper salts like copper(II) acetate (B1210297) and does not require special ligands.
Furthermore, relay copper-catalyzed reactions have been developed to synthesize the imidazo[1,5-a]pyridine scaffold from phenylalanine and halohydrocarbons, involving intermolecular C-O coupling and intramolecular C-N cyclization. nih.gov Adapting such a relay process to an iodine-containing substrate could provide another potential entry to the target molecule. A summary of representative copper-catalyzed reactions for the synthesis of the imidazo[1,5-a]pyridine core is presented below.
| Reaction Type | Catalyst/Conditions | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Amination | Cu(OAc)₂ / Pivalic Acid, Air | Pyridyl esters, Benzylamine | Uses air as the sole oxidant; forms the imidazo[1,5-a]pyridine core. | beilstein-journals.org |
| Relay C-O/C-N Coupling | Copper Catalyst | Phenylalanine, Halohydrocarbon | Forms derivatives with unique aza quaternary carbon centers. | nih.gov |
| Intramolecular Cyclization | Cu(II) Acetate | o-haloaryl enamines | Applicable to azaindole synthesis, analogous to imidazo[1,5-a]pyridine formation. |
These copper-catalyzed methods, particularly those involving intramolecular cyclization of halogenated precursors, represent a promising and versatile platform for the targeted synthesis of this compound.
Chemical Transformations and Reactivity Profiles of 7 Iodoimidazo 1,5 a Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Iodo Position
The carbon-iodine bond at the C7 position of imidazo[1,5-a]pyridine (B1214698) is particularly amenable to palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy. This reactivity has been extensively exploited to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted imidazo[1,5-a]pyridine derivatives.
The Suzuki-Miyaura coupling reaction stands as a powerful and widely employed method for the formation of C-C bonds, and it has been successfully applied to 7-iodoimidazo[1,5-a]pyridine for the introduction of various aryl and heteroaryl moieties. researchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of the iodo-substituted heterocycle with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.netresearchgate.net
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. researchgate.net For instance, the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst in combination with a base like sodium carbonate or potassium carbonate in a solvent system such as a mixture of DME and water has proven effective for these transformations. mdpi.com Microwave irradiation has also been utilized to accelerate the reaction, leading to shorter reaction times and often improved yields. mdpi.com
Researchers have successfully coupled this compound derivatives with a variety of aryl and heteroaryl boronic acids, demonstrating the broad scope of this methodology. mdpi.comnih.gov The reaction tolerates a range of functional groups on both the imidazo[1,5-a]pyridine core and the incoming aryl/heteroaryl ring, making it a valuable tool for the synthesis of complex molecules. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions of this compound Derivatives
| Entry | Imidazo[1,5-a]pyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | 7-Iodo-2-phenylimidazo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 71 |
| 2 | 7-Iodo-2-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 65 |
| 3 | Ethyl this compound-2-carboxylate | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 58 |
The Sonogashira coupling reaction provides a direct and efficient route for the introduction of alkyne functionalities at the C7 position of the imidazo[1,5-a]pyridine ring system. acs.org This palladium and copper co-catalyzed reaction involves the coupling of this compound with a terminal alkyne in the presence of a base, typically an amine such as triethylamine (B128534) or diisopropylamine. acs.orgorganic-chemistry.org
The reaction proceeds smoothly under relatively mild conditions and exhibits good functional group tolerance. acs.orgresearchgate.net A common catalytic system for this transformation is a combination of a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) salt, like copper(I) iodide (CuI). acs.orgvulcanchem.com The amine base not only facilitates the deprotonation of the terminal alkyne but also serves as the solvent in many cases. acs.org
The resulting 7-alkynylimidazo[1,5-a]pyridines are valuable intermediates in organic synthesis and have been utilized in the construction of more complex molecular architectures. acs.orgbeilstein-journals.org
Table 2: Examples of Sonogashira Coupling Reactions of this compound Derivatives
| Entry | Imidazo[1,5-a]pyridine Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 7-Iodo-3-phenylimidazo[1,5-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 85 |
| 2 | This compound | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 78 |
| 3 | 7-Iodo-2-methylimidazo[1,5-a]pyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 92 |
The Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, and it has been successfully applied to the C7 position of the imidazo[1,5-a]pyridine scaffold. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of 7-aminoimidazo[1,5-a]pyridine derivatives by reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. dntb.gov.uaresearchgate.net
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. wikipedia.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle. wikipedia.org The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome of the reaction. dntb.gov.uaresearchgate.net This methodology provides a direct route to a variety of N-substituted imidazo[1,5-a]pyridines, which are of interest in medicinal chemistry. wikipedia.orgdntb.gov.ua
The introduction of a cyano group at the C7 position of imidazo[1,5-a]pyridine can be achieved through palladium-catalyzed cyanation reactions. mdpi.comdntb.gov.ua This transformation typically involves the reaction of this compound with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst. dntb.gov.ua
These reactions provide a valuable route to 7-cyanoimidazo[1,5-a]pyridine, a versatile intermediate that can be further elaborated into other functional groups, such as carboxylic acids, amides, or tetrazoles. dntb.gov.uaresearchgate.net The reaction conditions are generally mild, and the use of a palladium catalyst, often in combination with a phosphine ligand, is essential for achieving high yields. mdpi.comdntb.gov.ua
The synthesis of organophosphorus compounds, particularly phosphine ligands, is of great importance in catalysis and coordination chemistry. nih.govsemanticscholar.org Palladium-catalyzed phosphination reactions of this compound offer a direct method for the synthesis of novel phosphine ligands incorporating the imidazo[1,5-a]pyridine scaffold. nih.gov
This reaction involves the coupling of this compound with a phosphine source, such as a secondary phosphine or a phosphine oxide, in the presence of a palladium catalyst and a base. nih.govmdpi.com The resulting 7-phosphinoimidazo[1,5-a]pyridine derivatives have the potential to act as ligands in various transition metal-catalyzed reactions. nih.govresearchgate.net The development of new phosphine ligands is an active area of research, and this methodology provides a valuable tool for accessing novel ligand architectures. nih.govredalyc.org
Other Transition Metal-Catalyzed Transformations
While palladium catalysis dominates the landscape of cross-coupling reactions involving this compound, other transition metals have also been employed to effect unique transformations. For instance, copper-catalyzed reactions have been utilized for certain C-N and C-O bond-forming reactions. beilstein-journals.orgnih.gov Additionally, nickel-catalyzed cross-coupling reactions have shown promise in specific applications, sometimes offering complementary reactivity to palladium-based systems. nih.gov These alternative transition metal-catalyzed methods expand the synthetic toolbox available for the functionalization of the imidazo[1,5-a]pyridine core, enabling the synthesis of an even broader range of derivatives with diverse properties and potential applications. nih.gov
Copper-Mediated Reactions
Copper-catalyzed reactions are fundamental in the functionalization of the imidazo[1,5-a]pyridine scaffold. These reactions, particularly the Ullmann condensation, provide effective methods for forming carbon-heteroatom and carbon-carbon bonds. magtech.com.cnwikipedia.orgorganic-chemistry.org
The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for the synthesis of various imidazo[1,5-a]pyridine derivatives. wikipedia.orgorganic-chemistry.org For instance, the amination of aryl iodides, including iodo-substituted imidazo[1,5-a]pyridines, can be achieved using a copper(I) iodide (CuI) catalyst with ethylene (B1197577) glycol as a ligand in 2-propanol. researchgate.net This method is notable for its operational simplicity and relative insensitivity to moisture, allowing the reaction to be performed under an air atmosphere with comparable yields. researchgate.net
Copper catalysts are also instrumental in the synthesis of the imidazo[1,5-a]pyridine core itself. One approach involves the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine (B139424) with arylacetylenes. Copper salts such as CuI or copper(II) acetate (B1210297) (Cu(OAc)₂) are typically employed in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) or dioxane at temperatures ranging from 80-100°C. beilstein-journals.org
Furthermore, copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines or amino acids offer a pathway to synthesize imidazo[1,5-a]pyridines. acs.orgacs.org This aerobic oxidative process demonstrates good functional group tolerance. acs.org Another innovative copper-catalyzed method involves the aerobic oxidative amination of C(sp³)–H bonds, providing a sustainable route to imidazo[1,5-a]pyridine derivatives with air as the sole oxidant. beilstein-journals.org
The Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl halide, can also be co-catalyzed by copper. beilstein-journals.orgwikipedia.org While typically palladium-catalyzed, the addition of a copper co-catalyst is crucial for the reaction's success under milder conditions. wikipedia.org For example, the Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various terminal alkynes proceeds in good to excellent yields using a combination of a palladium catalyst and CuI in triethylamine at 80°C. acs.org
Table 1: Examples of Copper-Mediated Reactions
Heterogeneous Catalysis in the Functionalization of Iodinated Imidazo[1,5-a]pyridines
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. In the functionalization of iodinated imidazo[1,5-a]pyridines, heterogeneous catalysts, particularly those based on palladium, have demonstrated considerable utility.
One notable example is the use of palladium deposited on a solid support for aminocarbonylation reactions. mdpi.com A heterogeneous catalyst comprising palladium on a supported ionic liquid phase (SILP) with grafted pyridinium (B92312) ions has been found to be effective in the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine. mdpi.com This catalyst system showed superior performance compared to those derived from imidazolium (B1220033) or phosphonium (B103445) SILPs in similar reactions. mdpi.com The reusability of such catalysts is a key feature, although a gradual loss of palladium was observed in polar solvents like DMF, a trend that was reversed or minimized in less polar solvents like toluene (B28343) or 1,4-dioxane. mdpi.com
Copper supported on manganese-oxide-based octahedral molecular sieves (CuOx/OMS-2) has been employed as a heterogeneous catalyst for the tandem synthesis of 3-iodoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This system facilitates a one-pot reaction from acetophenones, 2-aminopyridines, and molecular iodine under aerobic conditions. nih.govrsc.org The catalyst is described as truly heterogeneous and reusable. rsc.org The absence of the CuOx/OMS-2 catalyst leads to the formation of imidazo[1,2-a]pyridine (B132010) as the major product instead of the desired 3-iodo derivative, highlighting the crucial role of the heterogeneous catalyst in the iodination step. beilstein-journals.org
Furthermore, titania-supported copper(II) chloride (CuCl₂/nano TiO₂) has been reported as a robust, ligand- and additive-free heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines from ketones under aerobic conditions. nih.gov The heterogeneous nature of this catalyst was confirmed by the absence of metal leaching, as determined by atomic absorption spectroscopy (AAS). nih.gov
While these examples primarily focus on the broader class of (iodo)imidazo[1,2-a]pyridines, the principles and methodologies are directly applicable to the functionalization of this compound, showcasing the potential of heterogeneous catalysis in this area.
Table 2: Heterogeneous Catalysts in Imidazopyridine Functionalization
Nucleophilic Aromatic Substitution (SNAr) on the Imidazo[1,5-a]pyridine System
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems, particularly those activated by electron-withdrawing groups. In the context of the imidazo[1,5-a]pyridine system, SNAr reactions provide a direct route to introduce a variety of nucleophiles onto the heterocyclic core.
The feasibility of SNAr reactions on heteroaromatic rings is often dependent on the presence of activating groups and a good leaving group. For instance, in the related imidazo[4,5-b]pyridine series, a tandem sequence involving an initial SNAr reaction of primary amines with 2-chloro-3-nitropyridine (B167233) is a key step in the construction of the fused heterocyclic system. acs.org The nitro group in this case acts as a powerful activating group for the substitution of the chloro substituent. acs.orglibretexts.org
While direct SNAr on an unsubstituted imidazo[1,5-a]pyridine ring is less common, the presence of halogens, such as in this compound, can facilitate such transformations, especially if the ring system is further activated. The iodine atom itself can be a target for nucleophilic substitution, although this often proceeds via transition-metal-catalyzed pathways rather than a classic SNAr mechanism.
In a broader context, SNAr reactions have been successfully applied to other isomeric and related fused nitrogen heterocycles. For example, a one-pot process for the synthesis of imidazo[1,2-a]pyridine-tetrazolo[1,5-a]quinoline systems involves a Groebke–Blackburn–Bienaymé reaction followed by an intramolecular SNAr cyclization. scispace.com Similarly, the reaction of 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile with various primary and secondary amines proceeds readily via an SNAr mechanism to yield the corresponding 4-amino derivatives in good yields. nih.gov These examples from related systems underscore the potential of SNAr as a synthetic tool for the functionalization of the imidazo[1,5-a]pyridine scaffold, provided suitable activation is present.
Electrophilic and Radical Reactions Involving the Iodine Moiety
The iodine atom in this compound is not merely a leaving group for cross-coupling and substitution reactions; it also influences the electronic properties of the molecule and can participate in electrophilic and radical processes.
The direct functionalization of the imidazo[1,2-a]pyridine scaffold, an isomer of imidazo[1,5-a]pyridine, has been achieved through various methods including radical reactions. evitachem.com These radical processes can lead to the formation of diverse functionalized derivatives. For instance, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to trigger these transformations.
A notable reaction involving the iodine moiety is the iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates. acs.org This process allows for the highly selective synthesis of sulfones and sulfides. acs.org Mechanistic studies, including control experiments, have indicated that this transformation likely proceeds through a radical pathway. acs.org The reaction of imidazo[1,2-a]pyridines with molecular iodine and tert-butyl hydroperoxide (TBHP) to form C3-iodinated products has also been proposed to involve a free-radical initiated process, as the reaction is inhibited by radical scavengers like TEMPO. nih.gov
While these examples focus on the imidazo[1,2-a]pyridine system, the principles are transferable. The C-I bond in this compound is susceptible to homolytic cleavage under appropriate conditions, opening up pathways for radical-mediated functionalization at the C7 position.
Electrophilic reactions directly targeting the iodine atom are less common. However, the iodine atom significantly influences the electrophilicity of the imidazo[1,5-a]pyridine core. The iodine at the 1-position of imidazo[1,5-a]pyridine, for example, imparts considerable electrophilic character to the molecule, making the carbon-iodine bond susceptible to oxidative addition with transition metal catalysts. vulcanchem.com This enhanced electrophilicity at the carbon center is the basis for the numerous cross-coupling reactions discussed previously.
Table 3: Compound Names Mentioned in the Article
Advanced Spectroscopic and Structural Elucidation of 7 Iodoimidazo 1,5 a Pyridine Derivatives
X-ray Crystallographic Analysis for Definitive Molecular Architecture
Studies on substituted imidazo[1,5-a]pyridinium salts have shown that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar. researchgate.net For instance, in the crystal structure of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium, the dihedral angles between the fused rings are minimal, typically less than 1 degree. researchgate.net This planarity is a key feature of the core aromatic system. The introduction of substituents, however, can lead to significant twisting. In the same structure, the pendant pyridyl ring is twisted by approximately 36 degrees relative to the plane of the imidazo[1,5-a]pyridine (B1214698) core. researchgate.net
In another example involving a more complex derivative, (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one), the molecule crystallizes in the orthorhombic space group Pbca. researchgate.net The crystal structure confirms the bond characteristics, such as the C1=O double bond length of 1.235(3) Å. researchgate.net Intermolecular forces play a crucial role in the solid-state architecture. Molecules in the crystal lattice are often associated through hydrogen bonds, such as the N–H···O interactions observed between different molecules in the asymmetric unit. researchgate.net Furthermore, π-π stacking interactions are common, with inter-planar spacing between parallel aromatic rings measured at approximately 3.6 Å. scispace.com
For 7-iodoimidazo[1,5-a]pyridine, the heavy iodine atom would be expected to significantly influence crystal packing through halogen bonding and van der Waals forces, though specific crystal structure data for this exact compound is not publicly available. The fundamental planarity of the imidazo[1,5-a]pyridine core would be maintained.
| Parameter | Observed Value/Description | Reference |
|---|---|---|
| Compound | (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one) | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| Key Bond Length (C1=O) | 1.235(3) Å | researchgate.net |
| Key Bond Length (C4-Cl) | 1.729(3) Å | researchgate.net |
| Intermolecular Interactions | N–H···O hydrogen bonds | researchgate.net |
| Planarity | Fused pyridinium and imidazolium rings are virtually coplanar in related salts. | researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituent Effects
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the electronic environment of the imidazo[1,5-a]pyridine core. Both ¹H and ¹³C NMR provide detailed information on how substituents, such as the iodine atom at the C7 position, affect the chemical shifts of the nuclei within the molecule.
The imidazo[1,5-a]pyridine system is a 10 π-electron aromatic system with considerable electron delocalization. dtic.mil The chemical shifts of the ring protons and carbons are sensitive to the electronic effects (inductive and resonance) of attached substituents. For a 7-substituted imidazo[1,5-a]pyridine, the substituent directly influences the electron density at the C5, C6, and C8 positions.
The iodine atom at C7 is expected to exert a dual electronic effect:
Inductive Effect (-I): As an electronegative halogen, iodine withdraws electron density through the sigma bond framework, which would deshield (shift downfield) the signals of nearby protons and carbons.
Resonance Effect (+R): The lone pairs on the iodine atom can be donated into the pyridine (B92270) ring's π-system. This effect would increase electron density, particularly at the ortho (C6, C8) and para (C5) positions, causing an upfield shift (shielding).
Generally, for halogens, the inductive effect is dominant, but the resonance effect cannot be ignored. The interplay of these effects determines the final chemical shift. In related heterocyclic systems, substituents on the pyridine ring have been shown to have a pronounced effect on the chemical shifts of adjacent carbons and protons. dtic.milmdpi.com For instance, quaternization of the pyridine nitrogen (N4) causes a significant downfield displacement of the C5 and C7 signals. dtic.mil
In N-heterocyclic olefins (NHOs) derived from the imidazo[1,5-a]pyridine scaffold, ¹H and ¹³C NMR signals of the core are shifted to high field, supporting the electron-rich nature of these specific systems. nih.gov While specific high-resolution NMR data for this compound is not detailed in the literature, analysis of related structures allows for the prediction of its spectral characteristics. The H8 proton, being ortho to the iodine, would likely experience the most significant change in its chemical shift.
| Proton | Position Relative to Iodine | Expected Shift Influence | Rationale |
|---|---|---|---|
| H-8 | ortho | Significant downfield shift | Dominant -I effect and anisotropic effect from iodine. |
| H-6 | ortho | Moderate downfield shift | -I effect partially offset by +R effect. |
| H-5 | para | Slight upfield or downfield shift | Competing -I and +R effects transmitted through the ring. |
| H-1, H-3 | Imidazole (B134444) Ring | Minimal effect | Substituent effects are less pronounced on the non-adjacent ring. dtic.mil |
High-Resolution Mass Spectrometry for Complex Molecular Identification and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of molecular formulas and the study of fragmentation pathways. For this compound, HRMS provides an exact mass measurement, which serves as definitive proof of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
In the mass spectrometer, the molecule is ionized to form a molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For this compound (C₇H₅IN₂), the expected exact mass of the molecular ion would be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N).
The fragmentation pattern observed in the mass spectrum provides structural information. The weakest bond in the this compound molecule is the C-I bond. Therefore, the most prominent fragmentation pathway is expected to be the cleavage of this bond. This would result in two primary fragmentation events:
Loss of an iodine radical (I•): This pathway leads to the formation of an imidazo[1,5-a]pyridin-7-yl cation at m/z 117 (M-127). This is often a major peak in the spectra of iodoaromatic compounds. docbrown.info
Loss of the imidazo[1,5-a]pyridine radical: This results in the detection of an iodine cation (I⁺) at m/z 127.
Further fragmentation of the m/z 117 ion would involve the characteristic breakdown of the heterocyclic ring system, potentially through the loss of molecules like hydrogen cyanide (HCN), which is common for nitrogen-containing heterocycles. researchgate.net These fragmentation pathways allow for the detailed structural confirmation of the molecule and can be used in mechanistic studies to identify reaction products and intermediates in complex mixtures.
| m/z (Exact Mass) | Ion Formula | Identity/Origin |
|---|---|---|
| 243.9548 | [C₇H₅IN₂]⁺ | Molecular Ion (M•⁺) |
| 117.0453 | [C₇H₅N₂]⁺ | Fragment from loss of Iodine radical ([M-I]⁺) |
| 126.9045 | [I]⁺ | Iodine cation from C-I bond cleavage |
| 90.0347 | [C₆H₄N]⁺ | Fragment from loss of I and HCN from the molecular ion |
Computational and Theoretical Investigations of 7 Iodoimidazo 1,5 a Pyridine
Electronic Structure and Aromaticity Studies of the Imidazo[1,5-a]pyridine (B1214698) Core
The introduction of a substituent, such as an iodine atom at the 7-position, can modulate the electronic structure and aromaticity of the core. The iodine atom, being an electron-withdrawing group through inductive effects and a weak π-donor through resonance, can influence the electron density distribution across the bicyclic system. Computational methods are employed to quantify these effects and to assess the aromaticity of the substituted ring system.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It is not a directly observable quantity but can be estimated using various computational descriptors. Commonly used methods include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.
Electron Density-Based Methods: The analysis of the electron density and its derivatives, as in the Quantum Theory of Atoms in Molecules (QTAIM), can also provide insights into the delocalization of electrons and, consequently, the aromaticity.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the structural and electronic properties of organic molecules. nih.gov It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathways and the factors that control reaction rates and selectivity.
For imidazo[1,5-a]pyridine derivatives, DFT calculations can be applied to study various reactions, including:
Electrophilic and Nucleophilic Substitutions: By mapping the potential energy surface, DFT can identify the most favorable sites for electrophilic or nucleophilic attack. This is crucial for predicting the outcome of substitution reactions.
Cyclization Reactions: The synthesis of the imidazo[1,5-a]pyridine core itself often involves a cyclization step. DFT can model this process, identifying the transition state and determining the activation energy, which provides insights into the feasibility of the reaction.
Cross-Coupling Reactions: Functionalization of the imidazo[1,5-a]pyridine scaffold, for instance, through palladium-catalyzed cross-coupling reactions at the iodo-position of 7-Iodoimidazo[1,5-a]pyridine, can be modeled using DFT. These calculations can help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and in optimizing reaction conditions.
The process of transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The structure and energy of the transition state provide critical information about the kinetic feasibility of a reaction. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Prediction of Reactivity and Regioselectivity Through Computational Models
Computational models are instrumental in predicting the reactivity and regioselectivity of organic reactions, offering a cost-effective and efficient alternative to extensive experimental screening. rsc.org For a molecule like this compound, these models can predict the most likely position for a chemical reaction to occur.
Several computational approaches are employed for this purpose:
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The distribution and energy of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the region of the molecule with the highest HOMO density is more susceptible to electrophilic attack, while the region with the highest LUMO density is more prone to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
Fukui Functions: Derived from conceptual DFT, Fukui functions are reactivity indices that quantify the change in electron density at a particular point in a molecule upon the addition or removal of an electron. They can be used to predict the most reactive sites for electrophilic, nucleophilic, and radical attacks.
Machine Learning Models: In recent years, machine learning has emerged as a powerful tool for predicting chemical reactivity. researchgate.net These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity to predict the outcomes of new reactions with high accuracy. researchgate.netoptibrium.com
By applying these computational models to this compound, chemists can gain valuable insights into its reactivity profile, guiding the design of synthetic strategies to achieve desired products with high regioselectivity.
Theoretical Modeling of Photophysical Properties (e.g., Time-Dependent DFT)
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence with large Stokes shifts, making them attractive for applications in materials science and bioimaging. nih.govnih.gov Theoretical modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a key tool for understanding and predicting these properties. researchgate.net
TD-DFT calculations can provide valuable information about the excited states of a molecule, including:
Absorption and Emission Wavelengths: TD-DFT can predict the electronic transitions responsible for the absorption and emission of light, allowing for the calculation of the corresponding wavelengths (λ_abs and λ_em). This helps in understanding the color and fluorescence properties of the molecule.
Oscillator Strengths: This value indicates the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption or emission bands.
Stokes Shift: The difference between the absorption and emission maxima, known as the Stokes shift, is an important property for fluorescent molecules. TD-DFT can help in understanding the geometric relaxation in the excited state that gives rise to the Stokes shift.
Quantum Yields: While direct calculation of fluorescence quantum yields is challenging, theoretical models can provide insights into the competing non-radiative decay pathways, such as internal conversion and intersystem crossing, which influence the quantum yield.
The photophysical properties of imidazo[1,5-a]pyridines can be fine-tuned by introducing different substituents. researchgate.net The presence of an iodine atom at the 7-position in this compound is expected to influence its photophysical properties through the heavy-atom effect. This effect can enhance spin-orbit coupling, which may lead to increased intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence and promoting phosphorescence.
Below is a table summarizing representative photophysical data for some imidazo[1,5-a]pyridine derivatives, illustrating the range of properties observed in this class of compounds.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| Derivative A | 350 | 450 | 100 | 30 |
| Derivative B | 370 | 520 | 150 | 50 |
| Derivative C | 360 | 480 | 120 | 40 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values for specific derivatives may vary.
Through the application of TD-DFT and other theoretical methods, researchers can gain a deeper understanding of the structure-property relationships governing the photophysical behavior of this compound and other related compounds, facilitating the design of new materials with tailored optical properties. researchgate.net
Applications of 7 Iodoimidazo 1,5 a Pyridine in Synthetic Chemistry
Utilization as Versatile Building Blocks and Synthetic Intermediates for Complex Molecule Synthesis
7-Iodoimidazo[1,5-a]pyridine serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of the iodine atom at the 7-position allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction . This reaction enables the introduction of aryl and heteroaryl groups at the 7-position of the imidazo[1,5-a]pyridine (B1214698) core. researchgate.netresearchgate.net For instance, the coupling of this compound derivatives with various boronic acids, catalyzed by a palladium complex, provides a straightforward route to 7-aryl-imidazo[1,5-a]pyridines. researchgate.net This methodology has been instrumental in creating libraries of compounds for drug discovery. researchgate.netnih.govnih.gov
Similarly, the Sonogashira coupling reaction is employed to introduce alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with terminal alkynes, catalyzed by palladium and copper co-catalysts, leading to the formation of 7-alkynyl-imidazo[1,5-a]pyridines. wikipedia.orgresearchgate.net These alkynylated products are themselves versatile intermediates for further transformations.
The Heck coupling reaction offers a method to introduce alkenyl groups by reacting this compound with alkenes in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net This reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 7-amino-imidazo[1,5-a]pyridine derivatives. researchgate.net These reactions demonstrate the exceptional utility of this compound as a foundational element for building molecular complexity. nih.govnih.gov
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C-C (sp²-sp²) | Palladium catalyst | 7-Aryl/Heteroaryl-imidazo[1,5-a]pyridines |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Palladium and Copper co-catalyst | 7-Alkynyl-imidazo[1,5-a]pyridines |
| Heck Coupling | Alkenes | C-C (sp²-sp²) | Palladium catalyst | 7-Alkenyl-imidazo[1,5-a]pyridines |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium catalyst | 7-Amino-imidazo[1,5-a]pyridines |
Development of Novel Heterocyclic Scaffolds and Derivatives
The reactivity of this compound is harnessed to construct novel and elaborate heterocyclic scaffolds. By strategically employing cross-coupling reactions, chemists can append various cyclic and acyclic moieties to the imidazo[1,5-a]pyridine core, leading to the generation of diverse chemical entities with potential applications in medicinal chemistry and materials science. rsc.orgrsc.orgnih.gov
For example, the synthesis of imidazo[1,5-a]pyridine derivatives through multi-component reactions often yields products that can be further functionalized. organic-chemistry.org An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions, which are precursors to a variety of derivatives. organic-chemistry.org Subsequent iodination and cross-coupling reactions on these scaffolds can introduce further diversity.
The development of new synthetic methodologies, such as iodine-mediated sp3 C-H amination, provides access to a range of imidazo[1,5-a]pyridine derivatives in a one-pot manner. rsc.org These methods, combined with the functionalization of the 7-iodo derivative, expand the accessible chemical space for this heterocyclic system. researchgate.net Research has also focused on developing metal-free synthesis routes, offering more environmentally benign alternatives for creating these scaffolds. organic-chemistry.org
Precursors for N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis
Imidazo[1,5-a]pyridinium salts, which can be synthesized from precursors like this compound, are valuable as precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.orgrsc.org NHCs have become a cornerstone of modern homogeneous catalysis due to their strong σ-donating properties and the ability to form stable complexes with a wide range of transition metals. organic-chemistry.orgrsc.org
The synthesis of imidazo[1,5-a]pyridinium salts can be achieved through a one-step, three-component coupling reaction, which allows for the incorporation of diverse functional groups. organic-chemistry.org These salts can then be deprotonated to generate the corresponding NHC. The electronic properties of these NHCs can be fine-tuned by introducing different substituents on the imidazo[1,5-a]pyridine ring, a process facilitated by the reactivity of the 7-iodo precursor. rsc.org Studies have shown that imidazo[1,5-a]pyridin-3-ylidenes exhibit strong π-accepting character, a property that can be modulated by substituents on the pyridine (B92270) ring. rsc.org
Design and Synthesis of Advanced Ligands for Transition Metal Catalysis
Beyond their role as NHC precursors, derivatives of this compound are utilized in the design and synthesis of more complex, advanced ligands for transition metal catalysis. The ability to introduce phosphine (B1218219) groups, for example, via palladium-catalyzed phosphination of the 7-iodo derivative, leads to the creation of novel phosphine ligands. nih.govnih.gov
For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov The synthesis of these ligands often involves a multi-step sequence starting from a substituted 2-aminomethylpyridine, with a key iodination step to introduce the reactive handle for the subsequent phosphination. nih.govnih.gov
Furthermore, pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene ligands have been developed. Nickel(II) complexes of these ligands have shown catalytic activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com The modular synthesis of these ligands, which can be initiated from functionalized imidazo[1,5-a]pyridine precursors, allows for the systematic tuning of their steric and electronic properties to optimize catalytic performance. mdpi.com
Advanced Material Science and Optoelectronic Applications of Imidazo 1,5 a Pyridine Derivatives
Development of Fluorescent Probes and Chemical Sensors
The imidazo[1,5-a]pyridine (B1214698) scaffold is widely recognized for its use in developing emissive compounds suitable for various applications, including chemical sensors and fluorescent probes. These derivatives are noted for their compact structure and remarkable photophysical properties, such as a large Stokes shift, which is highly advantageous for fluorescence-based detection and imaging.
The strategic placement of an iodine atom, as in 7-iodoimidazo[1,5-a]pyridine, creates a versatile precursor for designing sophisticated fluorescent probes. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the straightforward introduction of diverse functional groups at the 7-position, thereby fine-tuning the photophysical and chemical sensing properties of the final molecule. For instance, coupling with arylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can extend the π-conjugated system of the imidazo[1,5-a]pyridine core. This extension often leads to significant changes in the absorption and emission spectra, enhancing the molecule's sensitivity and selectivity as a chemical sensor.
While specific research detailing the synthesis of a fluorescent probe starting directly from this compound is not prominently available, the established reactivity of iodo-substituted heterocycles points to its high potential in this area. The general methodology involves using the iodo-derivative as a scaffold to build donor-π-acceptor (D-π-A) systems, which are known to exhibit strong intramolecular charge transfer (ICT) characteristics, making them excellent candidates for solvatochromic and ion-selective fluorescent probes.
Incorporation into Optoelectronic Materials for Functional Devices
The inherent photophysical properties and high thermal stability of the imidazo[1,5-a]pyridine core make it an attractive candidate for use in optoelectronic materials and devices. Derivatives of this scaffold are being explored for applications such as emitters in organic light-emitting diodes (OLEDs). The versatility of the imidazo[1,5-a]pyridine structure allows for modifications that can tune its electronic properties to achieve desired emission colors and improve charge transport capabilities.
In this context, this compound serves as a critical starting material for synthesizing more complex, functional optoelectronic materials. The iodo-group acts as a handle for introducing larger conjugated substituents, which can enhance intermolecular interactions (e.g., π-π stacking) and improve charge mobility in the solid state. This is crucial for the performance of organic semiconductor devices.
For example, a synthetic route to an advanced optoelectronic material could involve a cross-coupling reaction using this compound and a suitable coupling partner to create a bipolar molecule, which possesses both electron-donating and electron-accepting moieties. Such materials are highly sought after for creating efficient single-layer OLEDs by balancing electron and hole injection and transport.
The table below illustrates a hypothetical synthetic pathway demonstrating how this compound could be functionalized for optoelectronic applications, based on common cross-coupling reactions used for similar heterocyclic systems.
| Reaction Type | Reactant | Coupling Partner Example | Potential Product Feature | Relevance to Optoelectronics |
| Suzuki Coupling | This compound | Triphenylamine-4-boronic acid | Hole-transporting moiety | Used in the hole transport layer (HTL) of OLEDs or as a donor in bipolar emitters. |
| Sonogashira Coupling | This compound | Ethynylpyrene | Extended π-conjugation, blue emitter | Creates deep-blue fluorescent materials for displays and lighting. |
| Buchwald-Hartwig Amination | This compound | Carbazole | Ambipolar characteristics | Development of materials with balanced charge transport for improved device efficiency. |
Applications in Coordination Chemistry as Ligands for Metal Complexes
Imidazo[1,5-a]pyridine and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These ligands can act as bidentate or tridentate chelating agents, coordinating with metal ions through their nitrogen atoms to form complexes with diverse geometries and interesting photophysical or catalytic properties. The resulting metal complexes are studied for applications in catalysis, sensing, and as phosphorescent emitters in OLEDs.
The compound this compound is a valuable precursor for synthesizing more complex, multi-dentate ligands. While the parent compound itself could potentially act as a monodentate ligand, its primary utility lies in its functionalization. The iodo group can be replaced with other coordinating moieties, such as pyridyl, pyrazolyl, or other N-heterocyclic groups, through cross-coupling reactions. This synthetic strategy allows for the creation of custom-designed ligands with specific bite angles and electronic properties, which are crucial for controlling the geometry and reactivity of the resulting metal complex.
For instance, a Suzuki coupling reaction between this compound and 2-pyridylboronic acid would yield 7-(pyridin-2-yl)imidazo[1,5-a]pyridine. This new molecule could then act as a bidentate N,N'-ligand, similar to the well-known 2,2'-bipyridine, capable of forming stable chelate rings with metal ions like ruthenium(II), iridium(III), or zinc(II). Such complexes are of great interest for their potential as photosensitizers or phosphorescent emitters.
Below is a data table outlining the synthesis of potential ligands from this compound and the types of metal complexes they could form.
| Ligand Synthesis Reaction | Resulting Ligand Structure | Potential Coordinating Atoms | Metal Ion Examples | Potential Application of Complex |
| Suzuki coupling with 2-pyridylboronic acid | 7-(Pyridin-2-yl)imidazo[1,5-a]pyridine | N(imidazopyridine), N(pyridine) | Ru(II), Ir(III), Re(I) | Phosphorescent OLEDs, photocatalysis |
| Sonogashira coupling with 2-ethynylpyridine | 7-(2-Pyridylethynyl)imidazo[1,5-a]pyridine | N(imidazopyridine), N(pyridine) | Cu(I), Ag(I), Zn(II) | Luminescent sensors, coordination polymers |
| Stille coupling with 2-(tributylstannyl)pyridine | 7-(Pyridin-2-yl)imidazo[1,5-a]pyridine | N(imidazopyridine), N(pyridine) | Pt(II), Pd(II) | Catalysis, anti-cancer agents |
This strategic use of this compound as a foundational building block highlights its importance in advancing coordination chemistry and developing novel metal-based materials.
Future Directions and Emerging Research Opportunities for 7 Iodoimidazo 1,5 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines, including the 7-iodo derivative, has been a subject of intense research, with numerous methods developed over the years. rsc.org Recent trends, however, are shifting towards more sustainable and efficient approaches. The development of novel synthetic methodologies is crucial for accessing this important heterocyclic core in a more environmentally friendly and atom-economical manner.
Future research in this area could focus on:
Transition-Metal-Free Reactions: Exploring and optimizing transition-metal-free reactions, such as the iodine-mediated sp3 C-H amination, offers a greener alternative to traditional metal-catalyzed methods. rsc.org These reactions often utilize readily available and less toxic reagents, contributing to a more sustainable synthetic process.
One-Pot Syntheses: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. mdpi.commdpi.com For instance, a one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines has been reported. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. researchgate.net Further exploration of microwave-assisted protocols for the synthesis of 7-iodoimidazo[1,5-a]pyridine could lead to more rapid and efficient production.
Biorenewable Starting Materials: Investigating the use of biorenewable starting materials, such as carbohydrates, in the synthesis of the imidazo[1,5-a]pyridine core presents a promising avenue for sustainable chemistry. durham.ac.uk
Exploration of Unconventional Reactivity Pathways for Diversification
The presence of the iodine atom at the 7-position of the imidazo[1,5-a]pyridine scaffold offers a unique handle for a variety of chemical transformations, enabling the diversification of this core structure. While traditional cross-coupling reactions are well-established, future research should delve into more unconventional reactivity pathways.
Key areas for exploration include:
Regiocontrolled Functionalization: Developing methodologies for the highly regioselective functionalization of dihalogenated imidazo[1,2-a]pyridines, where the reactivity of the iodine atom can be precisely controlled, is a significant challenge and a key area for future research. mdpi.com
Novel Cyclization Strategies: The discovery of spontaneous cyclization reactions of N-heterocyclic olefins (NHOs) derived from imidazo[1,5-a]pyridines to form novel π-extended heterocycles opens up new avenues for creating complex molecular architectures. nih.gov
Ritter-Type Reactions: The application of unique Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridine analogs provides a novel approach to this heterocyclic system and warrants further investigation to expand its substrate scope and applications. nih.govresearchgate.net
Transannulation Reactions: The use of denitrogenative transannulation of pyridotriazoles with nitriles offers another route to imidazo[1,5-a]pyridines that could be further optimized and explored. organic-chemistry.org
Integration into Advanced Supramolecular Architectures
The imidazo[1,5-a]pyridine scaffold, with its versatile coordination capabilities, is an excellent candidate for the construction of advanced supramolecular architectures. nih.gov The introduction of a 7-iodo substituent can further modulate the electronic properties and intermolecular interactions within these assemblies.
Future research directions in this domain could involve:
Coordination Polymers: The synthesis of novel one-dimensional and two-dimensional coordination polymers using this compound as a ligand could lead to materials with interesting structural and functional properties. mdpi.com The iodine atom can participate in halogen bonding, providing an additional tool for directing the self-assembly process.
Discrete Molecular Assemblies: The design and synthesis of discrete molecular assemblies, such as cages and capsules, based on the imidazo[1,5-a]pyridine framework could find applications in host-guest chemistry, catalysis, and drug delivery. nih.gov
Luminescent Materials: The inherent luminescent properties of the imidazo[1,5-a]pyridine core can be fine-tuned by introducing different substituents at the 7-position. mdpi.comrsc.org This opens up possibilities for developing new fluorescent sensors, probes, and materials for optoelectronic devices. mdpi.comrsc.org
In-Depth Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of new and improved synthetic methods.
Future mechanistic studies should focus on:
Elucidating Reaction Pathways: Detailed experimental and computational studies are needed to unravel the intricate mechanistic pathways of complex transformations, such as the iodine-mediated cyclization reactions and the formation of unexpected products. mdpi.comresearchgate.net
Role of Catalysts and Additives: Investigating the precise role of catalysts, bases, and solvents in influencing the regioselectivity and efficiency of reactions involving this compound is essential for optimizing reaction conditions. researchgate.net
Theoretical Modeling: Employing density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and transition states of intermediates and products, aiding in the prediction and rationalization of experimental outcomes. nih.govresearchgate.net
Computational Design and Rational Synthesis of New Functional Materials
The synergy between computational chemistry and synthetic chemistry offers a powerful approach for the design and development of new functional materials based on the this compound scaffold.
Emerging research opportunities in this area include:
In Silico Screening: Utilizing computational tools to screen virtual libraries of this compound derivatives for desired properties, such as specific biological activities or optoelectronic characteristics, can accelerate the discovery of new functional molecules. nih.govnih.gov
Structure-Property Relationships: Establishing clear structure-property relationships through a combination of experimental and computational studies will enable the rational design of materials with tailored functionalities. researchgate.net
Materials for Optoelectronics: The computational design of novel imidazo[1,5-a]pyridine-based materials with optimized electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices is a promising research direction. mdpi.comrsc.org
Anticancer Agents: The design and synthesis of new imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives with potential antiproliferative activity against various cancer cell lines remains an active area of research. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for preparing 7-iodoimidazo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves iodination of the parent imidazo[1,5-a]pyridine scaffold. A two-step protocol starts with formylation and cyclization of 2-aminomethylpyridine using POCl₃, followed by regioselective iodination with N-iodosuccinimide (NIS) under mild conditions . Alternatively, transition-metal-free approaches employ molecular iodine (I₂) as both catalyst and iodine source, enabling sp³ C-H amination between 2-pyridyl ketones and alkylamines in the presence of NaOAc, achieving gram-scale synthesis . Solvent choice (e.g., 1,2-dichloroethane vs. DMF) and catalyst loading significantly impact regioselectivity and purity, as seen in analogous thiocyano derivatization reactions .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and monitor reaction progress. For example, deshielded protons adjacent to iodine exhibit distinct splitting .
- HRMS : For molecular weight validation and isotopic pattern matching (iodine has a distinct M+2 peak) .
- Single-crystal X-ray diffraction : Resolves π-stacking interactions and hydrogen bonding networks, critical for understanding solid-state behavior .
- UV-vis/fluorescence spectroscopy : Quantifies optical properties (e.g., Stokes shift >100 nm in blue-emitting derivatives) and quantum yields (up to 0.45 in imidazo[1,5-a]pyridines) .
Q. What are the primary biological targets explored for imidazo[1,5-a]pyridine derivatives, and how is activity assessed?
- Methodological Answer: Imidazo[1,5-a]pyridines are investigated as JAK1/2 inhibitors (IC₅₀ <100 nM in enzymatic assays) and antimicrobial agents (MIC ≤10 µg/mL against gram-positive bacteria) . Activity is evaluated via:
- Kinetic assays (e.g., papain inhibition using Lineweaver-Burk plots to determine inhibition constants, Kᵢ) .
- Cytotoxicity screening (e.g., MTT assays against HepG2, MCF-7, and A375 cell lines; compounds with IC₅₀ <20 µM are prioritized) .
Advanced Research Questions
Q. How can regioselectivity challenges in iodination be addressed to optimize 7-substituted derivatives?
- Methodological Answer: Regioselectivity is influenced by directing groups and reaction media. For example:
- Electron-withdrawing groups (e.g., NO₂) at position 3 direct iodination to position 7 via resonance stabilization of intermediates .
- Microwave-assisted synthesis reduces side reactions (e.g., diiodination) by controlling reaction time and temperature .
- DFT calculations predict favorable iodination sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies exist for modulating the electronic environment of this compound to enhance its utility in catalysis or medicinal chemistry?
- Methodological Answer: Advanced functionalization techniques include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce phosphine ligands (e.g., DIPPF) for catalytic applications .
- Halogen bonding exploitation : Iodine's polarizability enhances interactions with electron-rich aromatic systems in enzyme active sites (e.g., JAK2 ATP-binding pocket) .
- Fluorescence tuning : Substituent effects on intramolecular charge transfer (ICT) are analyzed via Stokes shift measurements in solvents of varying polarity .
Q. How do intermolecular interactions (e.g., π-stacking, halogen bonding) influence the solid-state properties of this compound derivatives?
- Methodological Answer:
- X-ray crystallography reveals that iodine's polarizability enhances halogen bonding (I⋯N/O distances ~3.0–3.5 Å), improving cocrystal stability .
- Hirshfeld surface analysis quantifies C–H⋯π (15–20% contribution) and π-stacking interactions (interplanar distances ~3.6 Å), which correlate with melting points and solubility .
- Thermogravimetric analysis (TGA) shows iodine-substituted derivatives exhibit higher thermal stability (decomposition >250°C) due to dense packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
